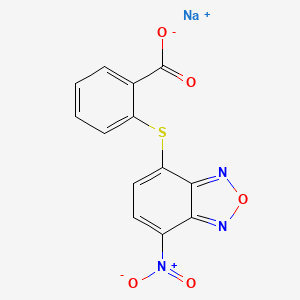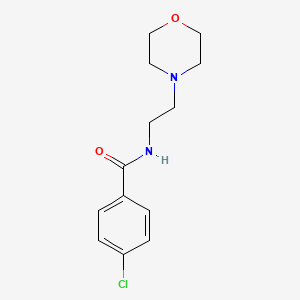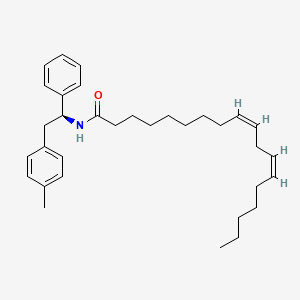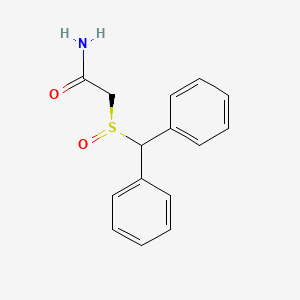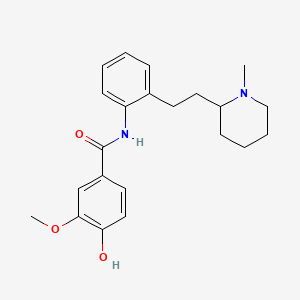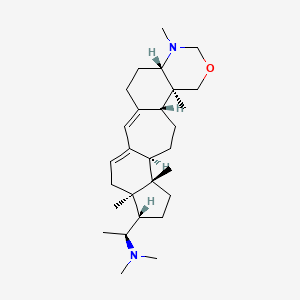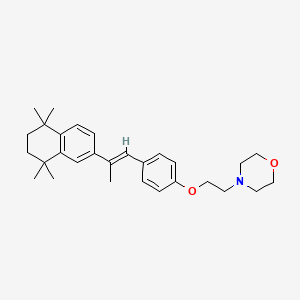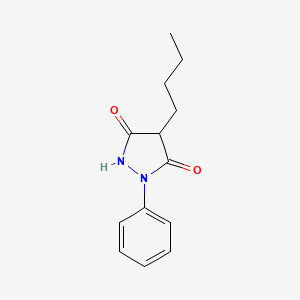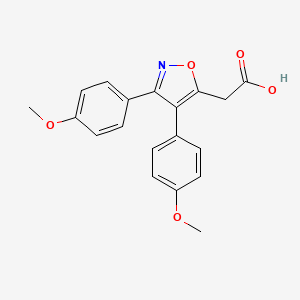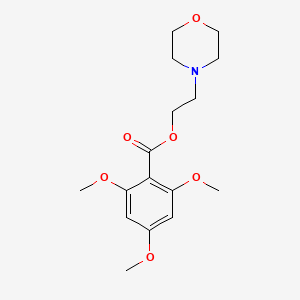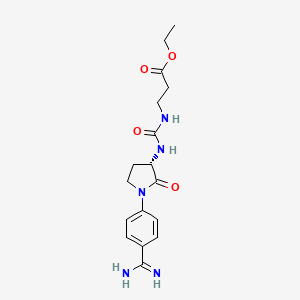
Orbofiban
Übersicht
Beschreibung
Orbofiban ist ein oral aktiver Glykoprotein-IIb/IIIa-Rezeptor-Antagonist. Es ist ein potenter und spezifischer Inhibitor der Fibrinogenbindung an Glykoprotein IIb/IIIa, was zur Hemmung der Thrombozytenaggregation führt. Diese Verbindung wurde auf ihr Potenzial zur Verhinderung der Thrombusbildung untersucht, insbesondere im Zusammenhang mit akuten Koronarsyndromen und Restenose nach perkutanen Interventionen .
Herstellungsmethoden
This compound kann durch verschiedene Syntheserouten hergestellt werden. Eine gängige Methode beinhaltet die Herstellung seiner Acetatform. Die Synthese beinhaltet typischerweise die Reaktion von Ethyl-3-[(3S)-1-(4-Carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoat mit geeigneten Reagenzien unter kontrollierten Bedingungen. Industrielle Produktionsmethoden beinhalten häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Polyethylenglykol (PEG) zur Herstellung von Stammlösungen .
Vorbereitungsmethoden
Orbofiban can be synthesized through various synthetic routes. One common method involves the preparation of its acetate form. The synthesis typically includes the reaction of ethyl 3-[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate with appropriate reagents under controlled conditions. Industrial production methods often involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for the preparation of stock solutions .
Analyse Chemischer Reaktionen
Orbofiban unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann mit gängigen Reduktionsmitteln reduziert werden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an der Carbamimidoylphenylgruppe. Gängige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Nukleophile.
Wissenschaftliche Forschungsanwendungen
Orbofiban wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: this compound wird als Modellverbindung verwendet, um die Hemmung der Thrombozytenaggregation zu untersuchen.
Biologie: Es wird verwendet, um die Rolle von Glykoprotein IIb/IIIa in der Thrombozytenfunktion und Thrombusbildung zu untersuchen.
Medizin: this compound wurde als potenzielles Therapeutikum zur Vorbeugung thrombotischer Ereignisse bei Patienten mit akuten Koronarsyndromen untersucht.
Industrie: Die Verbindung wird bei der Entwicklung von Thrombozytenaggregationshemmern und in der Forschung im Zusammenhang mit Herz-Kreislauf-Erkrankungen eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung durch spezifische Hemmung der Bindung von Fibrinogen an Glykoprotein IIb/IIIa auf der Oberfläche von Thrombozyten. Diese Hemmung verhindert die Thrombozytenaggregation und Thrombusbildung. Die molekularen Ziele von this compound umfassen den Glykoprotein IIb/IIIa-Rezeptor, und die beteiligten Pfade beziehen sich hauptsächlich auf die Thrombozytenaktivierung und -aggregation .
Wirkmechanismus
Orbofiban exerts its effects by specifically inhibiting the binding of fibrinogen to glycoprotein IIb/IIIa on the surface of platelets. This inhibition prevents platelet aggregation and thrombus formation. The molecular targets of this compound include the glycoprotein IIb/IIIa receptor, and the pathways involved are primarily related to platelet activation and aggregation .
Vergleich Mit ähnlichen Verbindungen
Orbofiban wird mit anderen Glykoprotein IIb/IIIa-Antagonisten wie Xemilofiban, Sibrafiban, Lefradafiban und Tirofiban verglichen. Während alle diese Verbindungen die Thrombozytenaggregation hemmen, ist this compound aufgrund seiner hohen Bioverfügbarkeit, langen Halbwertszeit und potenziellen Sicherheit für die chronische orale Verabreichung einzigartig. Ähnliche Verbindungen umfassen:
Eigenschaften
IUPAC Name |
ethyl 3-[[(3S)-1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-2-26-14(23)7-9-20-17(25)21-13-8-10-22(16(13)24)12-5-3-11(4-6-12)15(18)19/h3-6,13H,2,7-10H2,1H3,(H3,18,19)(H2,20,21,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDOPFARMOLELX-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCNC(=O)N[C@H]1CCN(C1=O)C2=CC=C(C=C2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167543 | |
| Record name | Orbofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163250-90-6 | |
| Record name | Orbofiban | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163250-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orbofiban [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163250906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orbofiban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORBOFIBAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGJ53JS7PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


